N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1-benzothiophene-2-carboxamide
Description
This compound features a thiophene core substituted with a 3-cyclopropyl-1,2,4-oxadiazol-5-yl group at position 2 and a 1-benzothiophene-2-carboxamide moiety at position 2. Its molecular complexity (topological polar surface area: 106 Ų) suggests suitability for membrane permeability in drug design .
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S2/c22-17(14-9-11-3-1-2-4-13(11)25-14)19-12-7-8-24-15(12)18-20-16(21-23-18)10-5-6-10/h1-4,7-10H,5-6H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLCDFDKUDIILO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(C=CS3)NC(=O)C4=CC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of 1,2,4-oxadiazole derivatives without the need for protective groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the thiophene and benzothiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-infective agent.
Materials Science: The compound can be used in the development of organic electronic materials, such as OLEDs and sensors.
Biological Research: Its ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes and receptors . This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Oxadiazole/Thiophene Motifs
Functional Group Variations
- Cyclopropyl vs.
- Benzothiophene vs. Benzamide/Pyridine : The benzothiophene carboxamide in the target compound offers enhanced π-π stacking and hydrophobic interactions compared to simpler benzamide or pyridine moieties (e.g., compounds) .
- Thiophene vs. Phenyl Cores : Thiophene-based cores (target compound, ) exhibit higher electron-richness than phenyl-based analogues, influencing redox properties and binding kinetics .
Physicochemical and Pharmacokinetic Profiles
Biological Activity
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described by the following structural formula:
Biological Activity Overview
Research indicates that benzothiophene derivatives exhibit a wide range of biological activities, including:
- Anticancer : Inhibitory effects on various cancer cell lines.
- Antimicrobial : Activity against a variety of pathogens.
- Anti-inflammatory : Reduction of inflammation markers.
This compound's unique structure may contribute to its biological efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds with similar scaffolds have demonstrated significant antiproliferative effects across multiple cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluated the growth inhibition of several compounds in the A549 lung cancer cell line. The results indicated that compounds with a benzothiophene core exhibited IC50 values in the micromolar range, suggesting potent anticancer activity.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 17 | A549 | 2.01 |
| 17 | OVACAR-4 | 2.27 |
| 17 | CAKI-1 | 0.69 |
| 17 | T47D | 0.362 |
These findings suggest that this compound may share similar properties and warrant further investigation.
The mechanisms underlying the biological activity of this compound appear to involve:
- Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in tumor growth and proliferation.
- Cell Cycle Arrest : Induction of cell cycle arrest has been observed in various studies, particularly at the G2/M phase.
- Apoptosis Induction : Activation of caspases and subsequent apoptosis have been documented in treated cancer cells.
Pharmacokinetics and ADME Properties
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound.
Key Findings:
- Absorption : High likelihood of oral bioavailability.
- Distribution : Potential to cross the blood-brain barrier due to lipophilicity.
- Metabolism : Likely hepatic metabolism; further studies needed to elucidate pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
